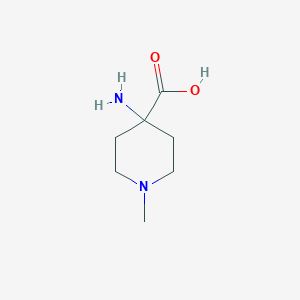

4-Amino-1-methylpiperidine-4-carboxylic acid

Descripción general

Descripción

The compound "4-Amino-1-methylpiperidine-4-carboxylic acid" is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. This compound is of interest due to its potential applications in the synthesis of peptides and as a building block in medicinal chemistry.

Synthesis Analysis

The synthesis of related beta-amino acids has been reported in the literature. For instance, a protected derivative of trans-4-aminopiperidine-3-carboxylic acid (APiC) has been synthesized, which can be obtained in either enantiomer. This synthesis involves intermediates that can be purified by crystallization, allowing for large-scale preparation . Another related compound, 4-aminopiperidine-4-carboxylic acids, has been synthesized through a reductive amination followed by Curtius rearrangement, which is capable of introducing bulky substituents and chiral pendent groups .

Molecular Structure Analysis

The molecular structure of beta-amino acids like APiC is significant because it can be incorporated into a 14-helix conformation in beta-peptide oligomers. This helical conformation is defined by specific hydrogen bonds, which are crucial for the stability of the structure .

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be complex. For example, the N-carboxyanhydride of a related compound, 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl, has been synthesized and is suitable for spin labeling, which is a technique used in studying molecular structures and dynamics . This indicates that derivatives of 4-amino-1-methylpiperidine-4-carboxylic acid could potentially be used in similar applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Amino-1-methylpiperidine-4-carboxylic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the crystalline adducts of substituted salicylic acids with 4-aminopyridine demonstrate diverse supramolecular synthons, which are influenced by the presence of other hydrogen-bonding interactions . This suggests that the physical properties such as solubility and crystallinity of 4-Amino-1-methylpiperidine-4-carboxylic acid could be similarly influenced by its interactions with other molecules.

Aplicaciones Científicas De Investigación

Biochemistry and Material Science Applications : TOAC is a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid. It's an effective β-turn and 310/α-helix inducer in peptides and a rigid electron spin resonance probe and fluorescence quencher. This makes it valuable in both material science and biochemistry (Toniolo, Crisma, & Formaggio, 1998).

Solid-Phase Peptide Synthesis : TOAC can be effectively incorporated into internal positions of peptide sequences using Fmoc chemistry and solid-phase synthesis. This enables its use in constructing peptides with specific structural and functional properties (Martin et al., 2001).

Synthesis of Peptides : A less-polluting method for Fmoc group removal in SPPS-Fmoc/tBu, a process crucial for peptide synthesis, involves the use of diluted solutions of 4-methylpiperidine, which is related to TOAC. This method is less harmful to the environment and humans (Rodríguez et al., 2019).

Antibacterial Applications : 4-Methylpiperidine derivatives exhibit valuable antibacterial properties. This highlights the potential of TOAC-related compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Synthesis of Cyclic α-Amino Acids : There's a synthetic strategy for cyclic α,α-disubstituted α-amino acids, including 4-aminopiperidine-4-carboxylic acids. This is significant for creating amino acids with specific structural features (Oba et al., 2005).

Preparation of Pharmaceuticals : The Ugi reaction is a method for preparing 4-aminopiperidine-4-carboxylic acid derivatives, crucial for synthesizing pharmaceuticals like carfentanil and remifentanil (Malaquin et al., 2010).

Photoinitiated Electron or Energy Transfer Studies : TOAC derivatives are synthesized for inclusion in peptide assemblies to study photoinitiated electron or energy transfer. This is valuable in understanding light-harvesting and charge transfer processes (McCafferty et al., 1995).

Peptide Binding Interactions : A study involving 4-aminopiperidine-4-carboxylic acid residue explored potential binding interactions in protein features, highlighting its relevance in understanding protein-peptide interactions (Kang et al., 2007).

Synthesis of Novel Compounds : TOAC is used in the synthesis of novel compounds with potential medical applications, such as the anticancer drug N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) (Gamage et al., 1997).

Discovery of Nonribosomal Peptides : The presence of 4-methylproline, related to TOAC, has been used as a marker to discover new bioactive compounds from cyanobacteria, enriching the drug library with novel peptides (Liu et al., 2014).

Development of Spin-Labeled Peptides : TOAC and related compounds like POAC have been utilized in the synthesis of spin-labeled peptides for structural studies in peptide and protein chemistry (Tominaga et al., 2001).

Polymer Nanocomposites : Methylpiperidine-functionalized graphene oxide, related to TOAC, is used in polymer nanocomposites for curing acceleration and enhancing gas barrier properties (Jin et al., 2019).

Safety and Hazards

This compound is classified under GHS07 for safety. It carries the signal word ‘Warning’. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

4-amino-1-methylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9-4-2-7(8,3-5-9)6(10)11/h2-5,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRROBIIYGSUPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30297749 | |

| Record name | 4-Amino-1-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-methylpiperidine-4-carboxylic acid | |

CAS RN |

15580-66-2 | |

| Record name | 4-Amino-1-methyl-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15580-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 117761 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015580662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15580-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-1-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)

![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)

![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)